molecular formula C15H31N B1204815 Pyrrolidine, 2-butyl-5-heptyl- CAS No. 61772-92-7

Pyrrolidine, 2-butyl-5-heptyl-

Cat. No. B1204815
CAS RN: 61772-92-7
M. Wt: 225.41 g/mol
InChI Key: FIXZYWKWWCBXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 2-butyl-5-heptyl- is a natural product found in Streptomyces longispororuber with data available.

Scientific Research Applications

  • Anticonvulsant and Analgesic Activities : A study by Góra et al. (2021) focused on synthesizing pyrrolidine-2,5-dione-acetamides as potential anticonvulsants. These compounds showed potent anticonvulsant activity in animal models and demonstrated analgesic effects, indicating their potential therapeutic applications in epilepsy and pain management.

  • Influence on Metabolic Pathways : Research by Matsuta et al. (2018) examined the metabolism of α-pyrrolidinophenones, related to pyrrolidine derivatives. This study highlighted the influence of alkyl chain lengths on the metabolic pathways of these compounds, which is crucial for understanding their pharmacokinetic properties.

  • Synthesis of Polyhydroxylated Pyrrolidines : Alves et al. (2006) Alves et al. (2006) described an efficient method for preparing polyhydroxylated pyrrolidines. These compounds have potential applications in various fields including medicinal chemistry and material science due to their unique structural properties.

  • Enantioselective Synthesis for Pharmaceutical Applications : Chung et al. (2005) Chung et al. (2005) discussed the enantioselective synthesis of disubstituted pyrrolidines. Such methodologies are important in pharmaceutical research for creating compounds with specific stereochemistry, which can significantly affect their biological activity.

  • Metabolism Studies of Synthetic Cathinones : Ishii et al. (2020) Ishii et al. (2020) explored the metabolism of synthetic cathinones containing a pyrrolidine ring. Understanding the metabolism of these compounds is vital for forensic science and toxicology.

  • Templates for Pyrrolidines and Pyrrolidinones Synthesis : Tschantz et al. (2003) Tschantz et al. (2003) investigated chiral bicyclic lactams as templates for synthesizing pyrrolidines and pyrrolidinones. These methods are significant for the development of novel compounds in synthetic organic chemistry.

  • Study of Pyrrolidine Nitroxides for Biomedical Applications : Taratayko et al. (2022) Taratayko et al. (2022) researched pyrrolidine nitroxides for their potential use in biophysical and biomedical applications. Such compounds could be useful as molecular probes due to their stability and unique chemical properties.

  • Dyes and Pigments Industry Applications : David et al. (2011) David et al. (2011) studied the physical-chemical properties of N-alkyl derivatives of diketopyrrolopyrrole, a class related to pyrrolidine derivatives. This research is significant for the development of new dyes and pigments with enhanced stability and desirable properties.

properties

CAS RN

61772-92-7

Product Name

Pyrrolidine, 2-butyl-5-heptyl-

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

2-butyl-5-heptylpyrrolidine

InChI

InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3

InChI Key

FIXZYWKWWCBXRZ-UHFFFAOYSA-N

SMILES

CCCCCCCC1CCC(N1)CCCC

Canonical SMILES

CCCCCCCC1CCC(N1)CCCC

synonyms

2-butyl-5-heptylpyrrolidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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